(E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide is a synthetic organic compound notable for its potential applications in medicinal chemistry. It features a furan ring and a piperidine moiety, which are significant in various biological activities. The compound is classified under the category of acrylamides, which are known for their reactivity and versatility in chemical synthesis.
The compound is classified as an acrylamide, a type of organic compound characterized by the presence of an acrylamide functional group. Acrylamides are often used in polymerization reactions and have applications in pharmaceuticals due to their biological activity.
The synthesis of (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide can be achieved through several methods involving the coupling of different chemical precursors. A common approach includes:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular formula of (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide is C19H20N2O3, with a molecular weight of approximately 310.3 g/mol . The structure contains:
The compound's structural representation can be derived from its SMILES notation: Cc1ccc(NC(=O)C=Cc2ccco2)cc1N1CCCCC1=O
, indicating the connectivity of atoms within the molecule .
(E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide can participate in several chemical reactions typical for acrylamides:
Reactions involving this compound require specific conditions, such as the presence of catalysts or specific solvents, to drive the reaction towards completion while minimizing side reactions.
The mechanism of action for (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide primarily involves its interaction with biological targets. The furan and piperidine moieties may interact with enzymes or receptors due to their structural similarity to natural substrates.
Research indicates that compounds containing similar structures exhibit anti-inflammatory and anticancer properties, suggesting that (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide may also possess similar bioactivities .
The physical properties of (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide include:
This compound exhibits typical reactivity associated with acrylamides, including susceptibility to nucleophilic attack at the carbon-carbon double bond and potential for hydrolysis under acidic or basic conditions.
(E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide has potential applications in:
CAS No.: 130447-37-9
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5